molecular formula C15H9BrO3 B14856806 6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one

6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B14856806
M. Wt: 317.13 g/mol
InChI Key: OMGOVFIKWLKTPS-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(3-hydroxyphenyl)-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The bromine atom may also play a role in enhancing the compound’s biological activity by facilitating interactions with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-4H-chromen-4-one: Lacks the bromine atom, which may result in different biological activities.

    6-Chloro-2-(3-hydroxyphenyl)-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.

    6-Fluoro-2-(3-hydroxyphenyl)-4H-chromen-4-one: Contains a fluorine atom, which can influence its chemical behavior and interactions.

Uniqueness

6-Bromo-2-(3-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its non-brominated counterparts. The bromine atom can also facilitate specific interactions with molecular targets, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

6-bromo-2-(3-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9BrO3/c16-10-4-5-14-12(7-10)13(18)8-15(19-14)9-2-1-3-11(17)6-9/h1-8,17H

InChI Key

OMGOVFIKWLKTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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